molecular formula C23H26N2O3 B2801387 3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888454-66-8

3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2801387
CAS No.: 888454-66-8
M. Wt: 378.472
InChI Key: UDFHKOKHPADNRA-UHFFFAOYSA-N
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Description

3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and subsequent functionalization with the dimethylbutanamido and dimethylphenyl groups. Common reagents used in these reactions include:

  • Benzofuran precursors
  • Carboxylic acids or their derivatives
  • Ammonia or amines
  • Alkylating agents

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.

    Carboxamides: Compounds with similar carboxamide groups but different aromatic or aliphatic substituents.

Uniqueness

3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-14-10-11-16(12-15(14)2)24-22(27)21-20(25-19(26)13-23(3,4)5)17-8-6-7-9-18(17)28-21/h6-12H,13H2,1-5H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFHKOKHPADNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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